Zero Rotatable Bonds Confer Entropic Advantage Over Flexible Diamine Scaffolds
The target compound possesses zero rotatable bonds, a value that is exceptionally low compared to the typical 1–6 rotatable bonds found in approved small-molecule drugs [1]. In contrast, flexible diamine scaffolds such as N-substituted pyrimidine-2,4-diamines frequently introduce 2–5 additional rotatable bonds, increasing the entropic penalty upon target binding. This structural rigidity is conserved in the core of potent VEGFR-2 inhibitors, where the pyrrolo[2,3-d]pyrimidine bicycle locks the 2,4-diamino pharmacophore into a fixed orientation that pre-organizes the hinge-region hydrogen-bonding network [2].
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 0 rotatable bonds |
| Comparator Or Baseline | Approved small-molecule drugs: median ∼3 rotatable bonds (interquartile range 1–6); N-substituted pyrimidine-2,4-diamines: 2–5 rotatable bonds |
| Quantified Difference | Reduction of 2–5 rotatable bonds relative to flexible diaminopyrimidine analogs; reduction of 1–6 relative to drug-like molecules |
| Conditions | In silico molecular descriptor calculated from the SMILES of the hydrochloride salt (C₆H₈ClN₅) [1]; drug-like molecule benchmark from the DrugBank dataset |
Why This Matters
Zero rotatable bonds minimize the conformational entropy loss upon target binding, potentially enhancing binding affinity per atom and improving the scaffold's performance as a rigid fragment hit in fragment-based drug discovery campaigns.
- [1] ChemSpace. 7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine hydrochloride. CSSB00102952219. https://chem-space.com/CSSB00102952219-7684D0 (accessed 2026-05-06). View Source
- [2] Gangjee A, Kurup S, Ihnat MA, et al. N⁴-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorg Med Chem. 2010;18(10):3575-3587. View Source
